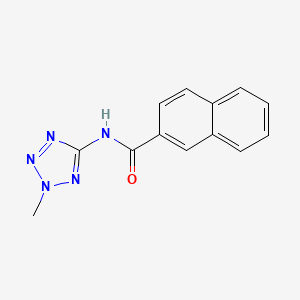![molecular formula C9H16ClN3O7 B1211523 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea CAS No. 58484-07-4](/img/structure/B1211523.png)
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloroethyl group, a glucopyranosyl moiety, and a nitrosourea functional group.
Vorbereitungsmethoden
The synthesis of 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea typically involves the reaction of 2-chloroethylamine with beta-D-glucopyranosyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, leading to the formation of thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to 50°C. Major products formed from these reactions include oxides, amines, and thioethers.
Wissenschaftliche Forschungsanwendungen
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of specialized materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea involves the alkylation of DNA and proteins, leading to the disruption of cellular processes. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, resulting in the formation of cross-links that inhibit DNA replication and transcription. This ultimately leads to cell death, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea can be compared with other nitrosourea compounds such as:
Carmustine: Used in chemotherapy, it also forms DNA cross-links but has a different structure and pharmacokinetic profile.
Lomustine: Another chemotherapeutic agent with a similar mechanism of action but different clinical applications.
The uniqueness of this compound lies in its glucopyranosyl moiety, which may influence its solubility, bioavailability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
58484-07-4 |
|---|---|
Molekularformel |
C9H16ClN3O7 |
Molekulargewicht |
313.69 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-19)9(18)11-8-7(17)6(16)5(15)4(3-14)20-8/h4-8,14-17H,1-3H2,(H,11,18)/t4-,5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
ZOBLZIKVIHJGRN-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
Kanonische SMILES |
C(CCl)N(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
Synonyme |
1-(2-Chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea GANU NSC D 254157 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


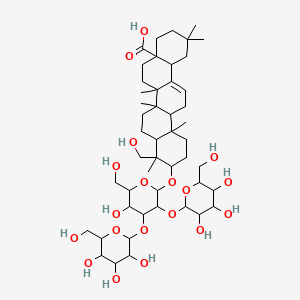
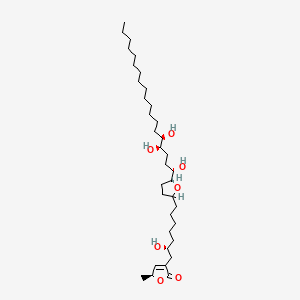
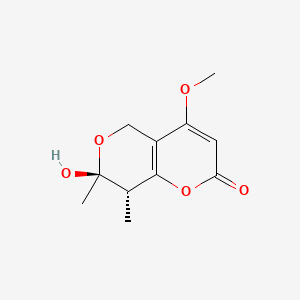
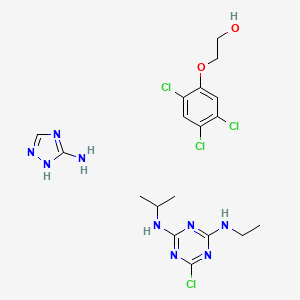
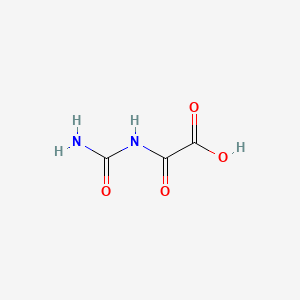
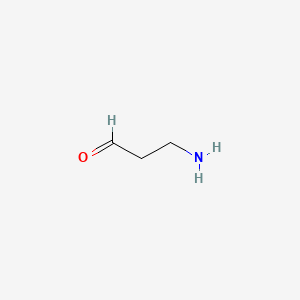
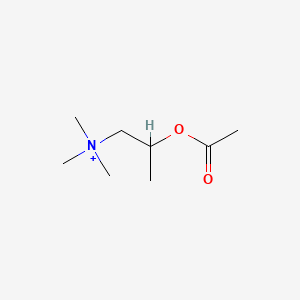
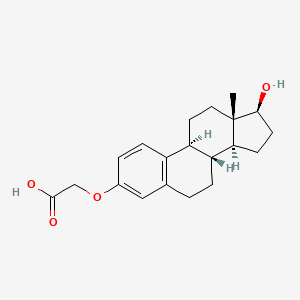
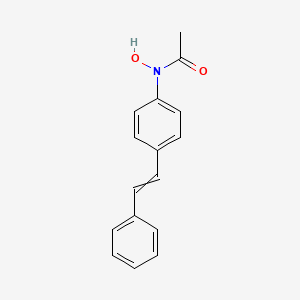
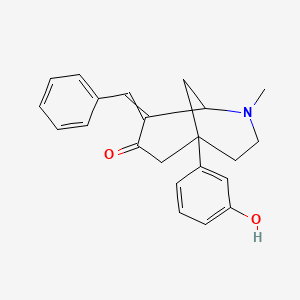

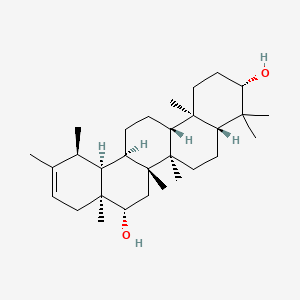
![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)
